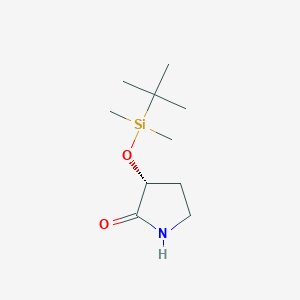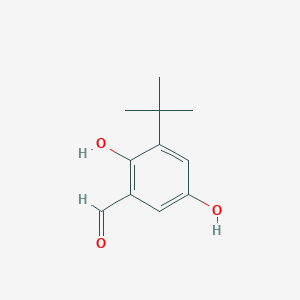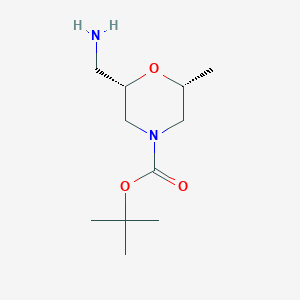
2,2-二溴环丁酮
描述
2,2-Dibromocyclobutanone is a useful research compound. Its molecular formula is C4H4Br2O and its molecular weight is 227.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dibromocyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dibromocyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
食品分析中的合成和表征
2,2-二溴环丁酮,特别是它的衍生物,如2-十二烷基环丁酮,已被广泛研究用作食品分析中的标记物。研究表明,合成和表征此类化合物可用于识别辐照食品。例如,Boyd 等人(1991 年)专注于合成和表征 2-十二烷基环丁酮,以标记辐照鸡肉,并使用 GC-MS 进行确认 (Boyd 等人,1991 年)。同样,Tewfik 等人(1999 年)开发了一种超临界流体萃取方法来检测伽马辐照鱼中的 2-烷基环丁酮,突出了该化合物作为含脂质辐照食品的化学标记物的作用 (Tewfik 等人,1999 年)。
新型合成路线
研究还深入探讨了二溴环丁烷的新型合成路线。Nordvik 和 Brinker(2003 年)探索了合成各种 2-取代环丁酮缩醛,从而以显着的产率形成二溴环丁烷 (Nordvik 和 Brinker,2003 年)。
化学合成中的应用
已经探索了 2,2-二溴环丁酮衍生物在化学合成中的进一步应用。例如,Yu 等人(2014 年)详细介绍了 2-亚甲基环丁酮的简便合成,展示了它们作为合成中的构建块的实用性,因为它们能够进行 Baeyer-Villiger 氧化 (Yu 等人,2014 年)。
治疗中的应用
G. Kabalka 和 Min-Liang Yao(2003 年)合成了一种硼化的氨基环丁烷羧酸,它衍生自环丁酮结构,可用于中子俘获治疗,突出了它的治疗应用 (Kabalka 和 Yao,2003 年)。
属性
IUPAC Name |
2,2-dibromocyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O/c5-4(6)2-1-3(4)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKNGUQCUBERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1=O)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromocyclobutanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B8250547.png)
![(5S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B8250548.png)






![trans-2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b][1,4]oxazine;hydrochloride](/img/structure/B8250586.png)
![[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)

